molecular formula C11H12BrNO4 B153383 tert-Butyl 4-bromo-2-nitrobenzoate CAS No. 890315-72-7

tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383
CAS No.: 890315-72-7
M. Wt: 302.12 g/mol
InChI Key: WFQHGCOHRFRRHU-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHGCOHRFRRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649985
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890315-72-7
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml, of N, N-dimethylacetamide solution containing 5.0 g of 4-bromo-2-nitrobenzoic acid, 41 g of potassium carbonate, 4.6 g of benzyltriethylammonium chloride and 69 mL of 2-bromo-2-methylpropane were added at room temperature and stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature, 12 mL of 2-bromo-2-methylpropane was added and stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with 10% citric acid aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure. Methanol was added to the obtained residue and solid substances were separated by filtration to obtain 3.0 g of tert-butyl 4-bromo-2-nitrobenzoate as white solid.
Quantity
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reactant
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5 g
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reactant
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41 g
Type
reactant
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69 mL
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reactant
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4.6 g
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catalyst
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12 mL
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reactant
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Synthesis routes and methods II

Procedure details

To N,N-dimethylacetamide 50 mL solution of 4-bromo-2-nitrobenzoic acid 5.0 g were added potassium carbonate 41 g, benzyltriethylammonium chloride 4.6 g and 2-bromo-2-methylpropane 69 mL at room temperature and it was stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature,2-bromo-2-methylpropane 12 mL was added to it, and it was stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Methanol was added to the obtained residue, solid matter was filtrated to give tert-butyl 4-bromo-2-nitrobenzoate 3.0 g of white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
temperature,2-bromo-2-methylpropane
Quantity
12 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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